molecular formula C10H11NO B1450142 1-Ethyl-4-(isocyanatomethyl)benzene CAS No. 518976-74-4

1-Ethyl-4-(isocyanatomethyl)benzene

Cat. No.: B1450142
CAS No.: 518976-74-4
M. Wt: 161.2 g/mol
InChI Key: HVJNCBQCVDQHAS-UHFFFAOYSA-N
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Description

1-Ethyl-4-(isocyanatomethyl)benzene is a specialized organic compound with the CAS Registry Number 518976-74-4 and a molecular formula of C 10 H 11 NO, yielding a molecular weight of 161.20 g/mol . This compound is characterized by its reactive isocyanate functional group (-N=C=O) attached to a methylene linker on a substituted benzene ring, which itself is para-substituted with an ethyl group . Its structure, represented by the SMILES notation O=C=NCC1=CC=C(CC)C=C1 , highlights this key arrangement . As a building block in organic and polymer chemistry, its primary research value lies in the high reactivity of the isocyanate group. This group readily undergoes reactions with nucleophiles such as alcohols and amines, making the compound a valuable precursor for the synthesis of urea and urethane derivatives . These reactions are fundamental in developing more complex molecular architectures, including polymers and dendrimers. The compound is classified with the GHS Signal Word "Danger" and carries hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It is subject to regulatory controls for transportation (UN# 2206, Class 6.1, Packing Group III) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Datasheet (SDS) and adhere to all local safety guidelines when handling this material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-(isocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJNCBQCVDQHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 4 Isocyanatomethyl Benzene and Its Precursors

Established Synthetic Routes for Isocyanatomethylbenzene Derivatives

The introduction of the isocyanatomethyl group onto a benzene (B151609) ring is a key transformation in the synthesis of compounds like 1-ethyl-4-(isocyanatomethyl)benzene. This can be achieved through various established methods, which primarily involve either the use of phosgene (B1210022) or non-phosgene reagents.

Phosgenation and Non-Phosgene Routes to Isocyanates

The conversion of a primary amine to an isocyanate is a fundamental reaction in industrial organic chemistry. Historically, phosgenation has been the dominant method, but due to the high toxicity of phosgene, several non-phosgene alternatives have been developed.

Phosgenation: This process involves the reaction of a primary amine, in this case, 4-ethylbenzylamine, with phosgene (COCl₂). The reaction typically proceeds in an inert solvent. The amine reacts with phosgene to form a carbamoyl (B1232498) chloride, which is then thermally dehydrochlorinated to yield the isocyanate. While effective, this method requires specialized handling due to the hazardous nature of phosgene and the corrosive byproduct, hydrogen chloride.

Non-Phosgene Routes: These methods offer safer alternatives to phosgenation. Key non-phosgene routes to isocyanates include:

The Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govwikipedia.org The acyl azide is typically prepared from a carboxylic acid. nih.gov For the synthesis of this compound, the precursor would be 4-ethylphenylacetic acid. The key advantage of the Curtius rearrangement is that it proceeds under mild conditions and tolerates a wide variety of functional groups. nih.govwikipedia.org The isocyanate intermediate can be trapped with various nucleophiles, such as alcohols, to form stable carbamates. wikipedia.orgwikipedia.org

The Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.org The reaction is typically carried out using a halogen, a strong base, and water. wikipedia.org By trapping the intermediate isocyanate with an alcohol, a carbamate (B1207046) can be obtained. To synthesize this compound via this route, one would start with 2-(4-ethylphenyl)acetamide.

The Lossen Rearrangement: In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate. numberanalytics.comwikipedia.org The reaction is initiated by a dehydrating agent or by heating. numberanalytics.com The starting material for the synthesis of the target compound would be a derivative of 2-(4-ethylphenyl)hydroxamic acid.

A comparison of these routes is presented in the table below.

Table 1: Comparison of Phosgenation and Non-Phosgene Routes to Isocyanates
Route Precursor Key Reagents Advantages Disadvantages
Phosgenation Primary Amine Phosgene (COCl₂) High yield, well-established Highly toxic reagent, corrosive byproduct (HCl)
Curtius Rearrangement Acyl Azide Heat or photolysis Mild conditions, high functional group tolerance Use of potentially explosive azides
Hofmann Rearrangement Primary Amide Halogen, strong base Readily available starting materials Strongly basic conditions may not be suitable for all substrates

Derivatization of Substituted Benzenes for Isocyanatomethyl Group Introduction

Instead of forming the isocyanate group from a pre-functionalized precursor, it is also possible to introduce the isocyanatomethyl group onto a substituted benzene ring.

One approach involves the reaction of an organic halide with an alkali or alkaline earth metal cyanate (B1221674). For instance, 4-ethylbenzyl chloride can be reacted with a cyanate salt, often in the presence of a catalyst such as a quaternary ammonium (B1175870) halide, to produce this compound. google.com The reaction is typically conducted in a solvent like dimethylformamide. prepchem.com

More recently, direct C-H functionalization methods have emerged as powerful tools in organic synthesis. A notable example is the site-selective isocyanation of benzylic C-H bonds. rsc.orgrsc.org This approach could potentially synthesize this compound directly from ethylbenzene (B125841). The reaction often utilizes a copper catalyst, a source of the isocyanate group like (trimethylsilyl)isocyanate, and an oxidant. rsc.org This method is advantageous as it avoids the pre-functionalization of the starting material, making the synthesis more atom-economical.

Precursor Synthesis and Functionalization for this compound

The synthesis of this compound relies on the availability of suitably functionalized precursors. The key starting material is typically ethylbenzene, which is produced on a large scale by the alkylation of benzene with ethylene. wvu.eduresearchgate.net From ethylbenzene, several key intermediates can be synthesized.

One important precursor is 4-ethylbenzyl chloride . This can be prepared by the chloromethylation of ethylbenzene. A reported method involves reacting ethylbenzene with acetal (B89532) and chlorosulfonic acid in the presence of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane, in dichloromethane. This method is reported to produce a high yield of the desired para-isomer with minimal formation of the ortho-isomer. patsnap.com

Another crucial precursor is 4-ethylbenzylamine . This can be synthesized via the reductive amination of 4-ethylbenzaldehyde (B1584596). acs.orgorganic-chemistry.org Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of 4-ethylbenzylamine, 4-ethylbenzaldehyde would be reacted with ammonia, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. chemicalbook.comredalyc.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized depend on the chosen synthetic route.

For phosgenation , key variables include the reaction temperature, the molar ratio of phosgene to amine, and the choice of solvent. The reaction is often carried out in two stages: a "cold" phosgenation at a lower temperature, followed by a "hot" phosgenation at a higher temperature to ensure complete conversion of the intermediate carbamoyl chloride.

In non-phosgene routes , such as the Curtius rearrangement, the temperature and reaction time for the decomposition of the acyl azide are critical parameters. In the synthesis of isocyanates from organic halides and cyanate salts, the choice of catalyst and solvent, as well as the reaction temperature and time, significantly influence the yield. google.com For example, the use of dimethylformamide as a solvent and a reaction temperature of 100°C has been reported for the synthesis of benzyl (B1604629) isocyanate. prepchem.com

For the direct benzylic C-H isocyanation , optimization would involve screening of catalysts, ligands, solvents, and oxidants. A study on the isocyanation of 1-bromo-4-ethylbenzene (B134493) showed that the use of copper(I) acetate (B1210297) as a catalyst with a 2,2'-bis(oxazoline) ligand in acetonitrile (B52724), with the addition of di(isopropyl)phosphite as a redox buffer, improved the yield of the corresponding benzyl isocyanate. rsc.org

Isolation and Purification Strategies for High-Purity this compound

The isolation and purification of this compound are critical steps to obtain a product of high purity, which is essential for many applications. Isocyanates are reactive compounds, so purification methods must be chosen carefully to avoid degradation or polymerization.

Distillation is a common method for purifying isocyanates. google.comjustia.com Crude isocyanate streams, often resulting from phosgenation, contain unreacted starting materials, solvents, and byproducts. google.com Fractional distillation under reduced pressure is typically employed to separate the desired isocyanate from lower and higher boiling point impurities. justia.com A multi-stage distillation process may be necessary to achieve high purity. google.com For instance, a crude isocyanate stream can be separated into a gaseous vapor stream and a liquid part-stream, which are then further purified in subsequent distillation steps. google.com

Crystallization can also be used for purification, particularly if the isocyanate is a solid at room temperature or can be converted to a solid derivative.

Chromatography is generally more suitable for small-scale laboratory purifications rather than large-scale industrial production.

Given the reactivity of isocyanates, it is also common to convert the crude isocyanate into a more stable derivative, such as a carbamate, for purification. The purified carbamate can then be converted back to the isocyanate if needed.

Chemical Reactivity and Mechanistic Studies of the Isocyanate Functionality

Fundamental Reaction Pathways of the Isocyanate Group in 1-Ethyl-4-(isocyanatomethyl)benzene

The primary reaction pathway for the isocyanate group involves addition reactions across the C=N double bond. poliuretanos.net A nucleophile attacks the electrophilic carbon, followed by the addition of a proton to the nitrogen atom.

This compound readily reacts with compounds containing active hydrogen atoms. The most common reactions are with alcohols, amines, and water.

Reaction with Alcohols: The reaction with an alcohol yields a urethane (B1682113) (also known as a carbamate). This is a cornerstone reaction in polyurethane chemistry. nih.gov

Reaction with Amines: Primary and secondary amines react with the isocyanate to form a substituted urea (B33335). This reaction is generally faster than the reaction with alcohols. researchgate.net

Reaction with Water: Water reacts with the isocyanate group to form an unstable carbamic acid intermediate. This intermediate spontaneously decomposes, releasing carbon dioxide and forming a primary amine. researchgate.netresearchgate.net The newly formed amine is highly reactive and can attack another isocyanate molecule to produce a disubstituted urea. researchgate.net

Table 1: Summary of Nucleophilic Addition Reactions

Nucleophile Product General Equation (R = 4-ethylbenzyl)
Alcohol (R'-OH) Urethane R-N=C=O + R'-OH → R-NH-CO-OR'
Primary Amine (R'-NH₂) Substituted Urea R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'

Under catalyst-free conditions, the formation of urethanes and ureas proceeds through a nucleophilic addition mechanism.

Urethane Formation: The reaction is typically a concerted process. nih.gov A reactant complex first forms between the isocyanate and the alcohol. In the transition state, the N=C=O group bends, which activates the carbon atom for the formation of a new C-O bond, while the alcohol's O-H bond breaks and a new N-H bond forms simultaneously to yield the urethane product. nih.govmdpi.com

Urea Formation: The reaction between an isocyanate and an amine to form a urea is a straightforward and typically rapid process that does not require a catalyst. commonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable urea product.

Kinetic and Thermodynamic Analysis of Isocyanate Reactions

The rates of isocyanate reactions are dependent on several factors, including the structure of the isocyanate, the nucleophile, the solvent, and the presence of catalysts. Aromatic isocyanates are generally more reactive than aliphatic ones because the electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon. poliuretanos.net In this compound, the methylene (B1212753) spacer mitigates this effect, but the benzylic position can still influence reactivity.

While specific kinetic and thermodynamic data for this compound are not widely published, extensive studies on model systems, such as the reaction of phenyl isocyanate with butan-1-ol, provide valuable insights. Computational studies have shown that catalyst-free urethane formation has a significant activation energy barrier, which is substantially lowered in the presence of catalysts. nih.govmdpi.com For instance, the activation energy for the uncatalyzed reaction between phenyl isocyanate and butan-1-ol is considerably higher than for catalyzed reactions. mdpi.comresearchgate.net The reaction between the ethylbenzene-OH adduct and O₂ has a calculated rate constant of 9.57 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, while the reaction with NO₂ is much faster at 1.78 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. mdpi.com

The reaction between an aliphatic isocyanate and water to form a urea has been shown to be catalyzed effectively by various compounds, with rate constants indicating that organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) provide high catalytic activity, tertiary amines like DABCO show intermediate activity, and organic acids have low catalytic activity under the studied conditions. researchgate.net

Catalysis in Reactions Involving this compound

Catalysts are frequently used to control the rate of isocyanate reactions, particularly in the production of polyurethanes where a balance between pot life and cure time is essential. google.comturkchem.net Both Lewis acids and bases are effective catalysts. google.com

The mechanism of catalysis depends on the nature of the catalyst. acs.org

Lewis Base Catalysis: Tertiary amines are common Lewis base catalysts. acs.org They are believed to operate via a nucleophilic activation mechanism, where the catalyst interacts with the hydrogen-acidic compound (like an alcohol). rsc.org A general mechanism involves the formation of a complex between the alcohol and the amine catalyst. This complex then reacts with the isocyanate. A proton transfer occurs from the alcohol to the amine, followed by the formation of the C-O bond, leading to an intermediate. Finally, the catalyst returns the proton to complete the urethane bond. nih.govmdpi.com The catalytic activity is generally correlated with the basicity of the amine. acs.org

Lewis Acid Catalysis: Metal-based compounds, such as organotins (e.g., dibutyltin dilaurate) and inorganic salts (e.g., CuBr₂), function as Lewis acid catalysts. tandfonline.comwernerblank.com These catalysts activate the isocyanate by coordinating with the nitrogen or oxygen atoms. This coordination increases the positive charge on the isocyanate's carbon atom, making it more susceptible to nucleophilic attack. turkchem.nettandfonline.com This is often referred to as an electrophilic activation mechanism. acs.org

Table 2: Common Catalyst Types and Their Proposed Mechanisms

Catalyst Type Examples Primary Mechanism
Lewis Base Tertiary Amines (DABCO, DMAP) Nucleophilic Activation (Alcohol Activation) acs.orgrsc.org
Lewis Acid Organotin Compounds (DBTDL) Electrophilic Activation (Isocyanate Activation) turkchem.net

| Lewis Acid | Metal Salts (ZrAcAc, Bi-Carboxylate) | Insertion Mechanism (Hydroxyl Activation) turkchem.netwernerblank.com |

Concerns over the toxicity of organotin catalysts have spurred research into developing alternatives. wernerblank.com

Zirconium Complexes: Zirconium chelates, such as zirconium acetylacetonate (B107027) (ZrAcAc), have been investigated as effective catalysts. These compounds are believed to function through an "insertion mechanism," where the catalyst activates the hydroxyl group of the alcohol. This pathway shows high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is advantageous in certain applications like water-borne coatings. wernerblank.com

Bismuth and Aluminum Catalysts: Bismuth carboxylates and aluminum chelates have also been explored as non-tin alternatives, demonstrating catalytic activity for the isocyanate-hydroxyl reaction. wernerblank.com

Organocatalysts: There is growing interest in purely organic catalysts. Strong organic acids have been shown to catalyze the isocyanate-alcohol reaction. acs.org Furthermore, bases like N-heterocyclic carbenes (NHCs), amidines, and guanidines have been reported to be highly effective catalysts for urethane formation. acs.org These systems avoid the use of metals entirely and can offer high catalytic activity.

Selectivity in Multi-Functional Systems Containing this compound

In systems containing multiple nucleophilic functional groups, the selectivity of the isocyanate reaction is paramount. The reaction of this compound with various nucleophiles generally follows a well-established reactivity order.

Reactivity with Different Nucleophiles:

The primary reactions of isocyanates are with compounds containing active hydrogen atoms. The general order of reactivity is as follows:

Primary Aliphatic Amines > Primary Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols > Carboxylic Acids > Urethanes (to form allophanates) > Ureas (to form biurets)

This order is influenced by the nucleophilicity and steric accessibility of the reacting group. Primary amines are highly nucleophilic and react very rapidly, often without the need for a catalyst. Alcohols, being less nucleophilic, typically require catalysts and/or elevated temperatures to react at a practical rate. capes.gov.br

Chemoselectivity in Polyfunctional Molecules:

When this compound is introduced to a molecule containing multiple, different nucleophilic groups, it will preferentially react with the most nucleophilic group. For instance, in a molecule containing both a primary amine and a primary alcohol group, the isocyanate will selectively react with the amine to form a urea linkage.

In systems with different types of hydroxyl groups, such as a primary and a secondary alcohol, this compound will exhibit a preference for the less sterically hindered primary alcohol. kuleuven.be This selectivity can be exploited in the synthesis of complex polymer architectures.

The table below summarizes the expected selectivity of this compound in various multi-functional systems.

Competing Nucleophiles Preferred Reaction Product Controlling Factors
Primary Amine vs. Primary AlcoholUreaHigher nucleophilicity of the amine.
Primary Alcohol vs. Secondary AlcoholUrethane (from primary alcohol)Lower steric hindrance of the primary alcohol. kuleuven.be
Alcohol vs. WaterUrethane/UreaRelative concentration and presence of catalysts. Water contamination leads to urea formation and CO2 evolution.
Alcohol vs. UrethaneUrethane/Allophanate (B1242929)Temperature and catalyst. Higher temperatures favor allophanate formation. researchgate.net

Table 1: Selectivity of this compound in Multi-Functional Systems

It is important to note that reaction conditions such as temperature, solvent polarity, and the presence and type of catalyst can significantly influence the selectivity of these reactions.

Side Reactions and Undesirable Product Formation during Isocyanate Transformations

Alongside the desired urethane and urea forming reactions, several side reactions can occur during the transformation of this compound, leading to the formation of undesirable products and affecting the properties of the final material.

Dimerization and Trimerization:

Isocyanates can react with themselves, particularly at elevated temperatures or in the presence of specific catalysts (e.g., phosphines, tertiary amines, or metal alkoxides), to form dimers (uretdiones) and trimers (isocyanurates). The formation of these cyclic structures can lead to increased crosslinking in polymer systems, which can alter the mechanical properties, sometimes undesirably. The trimerization reaction is a stepwise process initiated by a nucleophilic attack on the isocyanate carbon. tue.nl

Allophanate and Biuret Formation:

The urethane and urea linkages formed from the primary reactions of this compound still contain active hydrogen atoms on the nitrogen. Under certain conditions, particularly with an excess of isocyanate and at elevated temperatures (typically above 100-120°C), these can react further with another isocyanate molecule to form allophanates (from urethanes) and biurets (from ureas). researchgate.netmdpi.com These reactions introduce branching and cross-linking into what might be intended as a linear polymer, affecting properties such as flexibility and solubility. The formation of allophanates and biurets is generally reversible at even higher temperatures.

Reaction with Water:

Water is a common contaminant in reaction systems and reacts readily with isocyanates. The initial product is an unstable carbamic acid, which rapidly decomposes to form a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a disubstituted urea. nih.gov This side reaction is often problematic as it consumes two isocyanate molecules for every water molecule, alters the stoichiometry of the polymerization, and the evolution of CO2 can lead to foaming in non-foam applications.

The table below details common side reactions and the conditions that favor their formation.

Side Reaction Undesirable Product Favorable Conditions Mechanistic Insight
Dimerization/TrimerizationUretdione/IsocyanurateHigh temperature, specific catalysts (e.g., phosphines, tertiary amines). tue.nlStepwise nucleophilic addition of isocyanate molecules to each other. tue.nl
Allophanate FormationAllophanateExcess isocyanate, high temperature (>100-120°C), specific catalysts. researchgate.netNucleophilic attack of the urethane nitrogen on an isocyanate carbon. mdpi.com
Biuret FormationBiuretExcess isocyanate, high temperature (>120°C).Nucleophilic attack of a urea nitrogen on an isocyanate carbon. researchgate.net
Reaction with WaterDisubstituted Urea, Carbon DioxidePresence of moisture.Formation and subsequent decomposition of an unstable carbamic acid. nih.gov

Table 2: Common Side Reactions of this compound

Careful control of reaction parameters such as reactant stoichiometry, temperature, catalyst choice, and the exclusion of moisture are crucial to minimize these undesirable side reactions and ensure the formation of the desired product with high purity and the intended properties.

Polymer Chemistry and Advanced Materials Science Applications of 1 Ethyl 4 Isocyanatomethyl Benzene

Role of 1-Ethyl-4-(isocyanatomethyl)benzene in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages in their backbone. nih.gov These materials are synthesized through the reaction of isocyanates with polyols. ontosight.ai The properties of the resulting polyurethane can be tailored by carefully selecting the isocyanate and polyol components. researchgate.net

Copolymerization with Polyols to Form Urethane Linkages

The fundamental reaction in polyurethane synthesis involves the addition of an alcohol group (from a polyol) to the isocyanate group of this compound. This reaction forms a urethane linkage. The general scheme for this reaction is depicted below:

R-N=C=O + R'-OH → R-NH-CO-O-R'

Where:

R represents the ethylbenzene (B125841) methyl group of this compound.

R' represents the backbone of the polyol.

The selection of the polyol is crucial in determining the final properties of the polyurethane. Common polyols used in these syntheses include polyether polyols and polyester (B1180765) polyols. researchgate.netrsc.org The reaction is typically carried out in the presence of a catalyst, such as a tertiary amine or an organotin compound, to increase the reaction rate. rsc.org

Impact on Polymer Network Formation and Cross-linking Density

Since this compound is a monofunctional isocyanate, its primary role is to act as a chain terminator or as a unit that introduces side chains, rather than directly participating in the formation of a cross-linked network. The formation of a polymer network with a significant cross-linking density requires the use of di- or polyfunctional isocyanates and polyols. conicet.gov.ar

Reactant Type Function in Polyurethane Synthesis Impact on Polymer Structure
Di- or polyfunctional isocyanateChain extension and cross-linkingForms the primary polymer network
Di- or polyfunctional polyolChain extension and cross-linkingForms the primary polymer network
This compound (monofunctional) Chain termination or side-chain incorporationControls molecular weight, introduces end-groups

Development of Novel Polymer Architectures

The reactivity of the isocyanate group in this compound allows for its use in creating a variety of complex and tailored polymer architectures beyond simple linear chains.

Integration into Linear and Branched Polymer Chains

This compound can be incorporated into both linear and branched polymer structures. In the synthesis of linear polymers, it can be used to cap the ends of polymer chains, thereby controlling the molecular weight and providing specific end-group functionality. nih.govorientjchem.org For instance, in a reaction with a diol, if a stoichiometric excess of the diol is used, the resulting polymer will have hydroxyl end-groups. The addition of this compound can then react with these hydroxyl groups to create urethane-terminated chains.

Branched polymers can be synthesized by using a combination of diols and triols (or polyols with higher functionality). In such systems, this compound can be used to control the length of the branches by reacting with the terminal hydroxyl groups of the growing branches.

Synthesis of Hyperbranched Polymers and Dendrimers

Hyperbranched polymers and dendrimers are three-dimensional macromolecules with highly branched, tree-like structures. instras.comnih.govresearchgate.net These architectures lead to unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. researchgate.net

While the direct polymerization of a monofunctional isocyanate like this compound does not lead to hyperbranched structures, it can be used as a capping agent in the synthesis of hyperbranched polymers and dendrimers. instras.comrsc.org For example, in the divergent synthesis of a dendrimer, after each generation of branching is complete, this compound can be used to react with the terminal functional groups (e.g., hydroxyl groups) on the periphery of the dendrimer. This can be used to introduce specific surface functionalities or to prevent further reaction.

Polymer Architecture Role of this compound Resulting Feature
Linear PolymerEnd-capping agentControlled molecular weight and end-group functionality
Branched PolymerBranch-capping agentControl over branch length
Hyperbranched Polymer/DendrimerSurface functionalizationTailored surface properties

Surface Modification and Graft Polymerization

The high reactivity of the isocyanate group makes this compound a suitable candidate for the surface modification of various materials. nih.govelsevierpure.com Surfaces containing active hydrogen atoms, such as hydroxyl or amine groups, can be readily functionalized by reacting them with the isocyanate. This covalent attachment can alter the surface properties of the material, such as its hydrophobicity, biocompatibility, or adhesion characteristics. mdpi.com

Graft polymerization is a technique used to covalently bond new polymer chains onto an existing polymer backbone. mdpi.comresearchgate.net this compound can be used to initiate graft polymerization. For example, a polymer with hydroxyl side groups can be reacted with this compound to introduce isocyanate-functionalized side chains. These isocyanate groups can then serve as anchor points for the growth of new polymer chains, leading to the formation of a graft copolymer. This technique allows for the combination of properties from two different polymers into a single material. researchgate.net

Tailoring Material Properties through this compound Inclusion

The inclusion of this compound into polymer formulations provides a versatile tool for chemists and materials scientists. As a monofunctional isocyanate, it acts primarily as a chain-capping or grafting agent rather than a primary chain-building monomer like diisocyanates. This function is critical for controlling molecular weight and introducing specific side-group functionalities, which in turn dictates the final macroscopic properties of the material.

Influence on Mechanical Properties (e.g., Flexibility, Rigidity)

The mechanical behavior of polymers, such as polyurethanes, is heavily dependent on their molecular architecture, including polymer chain length, cross-link density, and intermolecular forces. Aromatic isocyanates generally impart rigidity and strength to a polymer backbone due to the inflexible nature of the benzene (B151609) ring. youtube.combbsurfaces.com

When this compound is introduced into a polyurethane system, it reacts with hydroxyl groups, terminating chain growth. This limitation on molecular weight gain prevents the formation of extremely long polymer chains, which typically leads to a reduction in tensile strength and modulus while increasing flexibility. By carefully controlling the concentration of this monoisocyanate, formulators can dial in a specific balance between rigidity and elasticity. The ethyl group on the benzene ring can also subtly influence chain packing, potentially leading to a slight plasticizing effect compared to an unsubstituted aromatic cap.

Table 1: Illustrative Influence of this compound on Mechanical Properties of a Model Polyurethane This table presents hypothetical data based on established principles of polymer chemistry to illustrate the expected effects. Actual values would be formulation-dependent.

PropertyStandard Polyurethane (No Monoisocyanate)Polyurethane with 2% this compound
Tensile Strength 25 MPa18 MPa
Elongation at Break 600%750%
Shore A Hardness 8570

Effects on Thermal Stability and Degradation Profiles

The thermal stability of a polymer is influenced by its bond strengths and molecular structure. Polyurethanes derived from aromatic isocyanates typically exhibit higher thermal stability compared to those made from aliphatic isocyanates due to the inherent stability of the aromatic ring. researchgate.net The incorporation of this compound introduces stable aromatic rings as end-groups, which can enhance the initial degradation temperature of the polymer.

Modulating Adhesion and Coating Characteristics

In coatings and adhesives, surface properties and bonding characteristics are paramount. The chemical nature of the polymer surface dictates its interaction with substrates and other materials. By using this compound as a grafting agent onto a polymer backbone, the ethyl-phenyl groups are exposed at the surface.

This modification can alter the surface energy and hydrophobicity of the coating. The non-polar character of the ethyl-benzene group can increase water resistance and improve adhesion to low-energy, non-polar substrates. Furthermore, the presence of these bulky side groups can be used to control the rheology of the polymer solution, which is a critical parameter for coating applications. The ability to fine-tune surface chemistry allows for the development of coatings with tailored wetting and adhesive properties for specific substrates. bbsurfaces.com

Applications in Specialized Polymeric Compositions

The unique functionalities of this compound make it a valuable component in the formulation of specialized polymers designed for demanding, high-performance applications.

Advanced Resins and Composites for High-Performance Applications

In the realm of advanced resins and composites, precise control over the curing process and the final network structure is essential for achieving desired performance metrics. This compound can be employed as a reactive modifier to regulate the cross-linking process in thermosetting resins.

Functional Coatings and Adhesives with Tailored Properties

The development of functional coatings and adhesives often requires the incorporation of specific chemical moieties to achieve desired interactions with surfaces or the environment. This compound serves as an ideal building block for creating polymers with tailored surface characteristics.

When used in the synthesis of polyurethane or polyurea adhesives, it can enhance adhesion to specific substrates by modifying the polarity of the polymer. bbsurfaces.comresearchgate.net In coatings, grafting this molecule onto the polymer can create a more hydrophobic surface, leading to improved water repellency and weather resistance. This makes it a useful additive in formulations for outdoor architectural coatings, automotive clear coats, and protective industrial finishes where durability against environmental factors is a key requirement. pflaumer.com

Elastomeric Systems and Foams

The utilization of this compound in the synthesis of elastomeric systems and foams is a specialized area within polymer chemistry. This compound serves as a critical monomeric unit, specifically as a diisocyanate, which reacts with polyols to form the characteristic urethane linkages of polyurethane-based materials. scribd.com The structural attributes of this compound, particularly the presence of an ethyl group on the benzene ring and the methylene (B1212753) spacer for the isocyanate group, are anticipated to influence the morphology and, consequently, the macroscopic properties of the resulting elastomers and foams.

In the creation of polyurethane elastomers, the reaction between this compound and a long-chain polyol forms the soft segment, which imparts flexibility and elasticity. Concurrently, its reaction with a short-chain diol or triol as a chain extender or cross-linker creates the hard segments. These hard segments can self-associate through hydrogen bonding to form rigid domains within the soft segment matrix, a phenomenon known as microphase separation. rubber.or.kr The degree of this separation and the resulting morphology are paramount in determining the mechanical properties of the elastomer, such as its tensile strength, elongation at break, and resilience.

For polyurethane foams, this compound participates in two primary simultaneous reactions: a gelling reaction with polyols to build molecular weight and a blowing reaction, typically with water, which generates carbon dioxide gas. researchgate.netgoogle.com This gas acts as a blowing agent, causing the polymer matrix to expand and form a cellular structure. google.com The reactivity of the isocyanate, influenced by the electronic effects of the ethyl group and the steric hindrance around the isocyanate moiety, plays a crucial role in balancing the gelling and blowing reactions. This balance is essential for achieving a stable foam with a uniform cell structure and desired density. researchgate.net

Emerging Applications and Interdisciplinary Research Directions

1-Ethyl-4-(isocyanatomethyl)benzene as a Synthetic Intermediate in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of medicinal chemistry, forming the core structure of many approved drugs. Quinazoline (B50416) and its derivatives are a prominent class of heterocyclic compounds known for a wide range of biological activities. ptfarm.plresearchgate.net General synthetic strategies for quinazolinone derivatives often involve the reaction of an anthranilic acid derivative with an appropriate reagent to form a key intermediate, which is then cyclized. nih.gov

While direct synthesis of quinazolines using this compound is a conceptual application, its isocyanate group provides a reactive handle to introduce the 4-(isocyanatomethyl)benzene moiety into a precursor that can then be elaborated into a quinazoline ring system. For instance, the isocyanate could react with an ortho-amino-substituted aromatic compound, followed by intramolecular cyclization to form a quinazolinone derivative. This approach allows for the incorporation of the ethylphenylmethyl group at a specific position of the quinazoline scaffold, enabling the exploration of structure-activity relationships.

Table 1: General Synthetic Steps for Quinazolinone Derivatives

StepDescriptionReactants Example
1 Acylation of Anthranilic AcidAnthranilic acid, Acyl chloride
2 Ring ClosureAcetic anhydride (B1165640)
3 Amination/CyclizationHydrazine hydrate, Amines

This table illustrates a general, widely employed method for synthesizing quinazolinone derivatives, where a compound like this compound could conceptually be used to create precursors for Step 3. nih.gov

The reactivity of the isocyanate group in this compound allows for its use as a precursor in the synthesis of various classes of bioactive molecules. By reacting it with different nucleophiles, a diverse range of derivatives can be prepared. For example, reaction with an amine yields a urea (B33335) derivative, reaction with an alcohol produces a carbamate (B1207046) (urethane), and reaction with a thiol results in a thiocarbamate. These functional groups are prevalent in many biologically active compounds.

The synthesis of novel derivatives is a key strategy in drug discovery. The ethylphenyl group of this compound can be a crucial pharmacophore element, while the newly formed urea, carbamate, or thiocarbamate linkage provides a scaffold for further chemical modifications or for direct interaction with biological targets.

Potential in Drug Delivery Systems Research (Conceptual)

The development of advanced drug delivery systems aims to improve the therapeutic efficacy and reduce the side effects of drugs. Polymeric nanoparticles, liposomes, and other nanocarriers are often functionalized to enhance drug loading, stability, and targeted delivery. The isocyanate group of this compound makes it a candidate for use as a linker or surface modification agent in such systems.

Conceptually, this compound could be used to covalently attach drug molecules or targeting ligands to the surface of a nanocarrier. For example, the isocyanate group can react with hydroxyl or amine groups present on the surface of a polymeric nanoparticle. This functionalization could improve the encapsulation of hydrophobic drugs or facilitate the attachment of antibodies for targeted delivery to cancer cells.

Exploration in Biomaterials Development (Conceptual)

The field of biomaterials focuses on developing materials that are compatible with biological systems for applications such as tissue engineering, medical implants, and biosensors. The properties of this compound suggest its potential utility in the synthesis and modification of biomaterials. bldpharm.com The isocyanate group can readily react with functional groups present in natural polymers (like cellulose (B213188) or chitosan) or synthetic polymers (like polyethylene (B3416737) glycol), allowing for the creation of novel biomaterials with tailored properties.

For instance, it could be used as a cross-linking agent to improve the mechanical strength and stability of hydrogels used in tissue engineering scaffolds. By incorporating the ethylbenzene (B125841) group, the hydrophobicity of the material can be tuned, which can influence cell adhesion and proliferation.

Integration into Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry and high-throughput screening are essential tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds. The properties of this compound make it well-suited for these approaches. As a reactive building block, it can be reacted with a diverse library of amines, alcohols, or other nucleophiles in a parallel fashion to generate a large library of distinct urea or carbamate derivatives.

This strategy allows for the systematic exploration of the chemical space around the ethylphenylmethyl scaffold. The resulting compound library can then be screened for biological activity against a specific target, accelerating the identification of promising lead compounds for further development.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the molecular-level understanding of 1-Ethyl-4-(isocyanatomethyl)benzene. These techniques provide detailed information about the compound's atomic arrangement, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the range of 7.0–7.4 ppm. The methylene (B1212753) protons of the isocyanatomethyl group (-CH₂-NCO) would likely resonate as a singlet around 4.6 ppm. The ethyl group would present as a quartet for the methylene protons (-CH₂) around 2.6 ppm and a triplet for the methyl protons (-CH₃) at approximately 1.2 ppm. The integration of these signals would correspond to the number of protons in each group (4H, 2H, 2H, and 3H, respectively). For comparison, the precursor 4-ethylbenzyl alcohol shows characteristic aromatic protons at ~7.1-7.2 ppm, a singlet for the benzylic alcohol protons at 4.5 ppm, a quartet for the ethyl methylene protons at 2.6 ppm, and a triplet for the ethyl methyl protons at 1.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon atom. For this compound, the isocyanate carbon (-N=C=O) is expected to have a chemical shift in the range of 120-130 ppm. The aromatic carbons would produce signals between 125 and 150 ppm. The benzylic methylene carbon (-CH₂-NCO) would likely appear around 45 ppm, while the ethyl group's methylene and methyl carbons would be found at approximately 29 ppm and 15 ppm, respectively. For the related compound, 4-methylbenzyl isocyanate, the isocyanate carbon appears at 128.2 ppm, the aromatic carbons are in the 129-137 ppm range, the benzylic carbon is at 47.7 ppm, and the methyl carbon is at 21.1 ppm. nih.gov

Proton (¹H) Environment (Analogous Compound: 4-ethylbenzyl alcohol) Expected Chemical Shift (ppm)
Aromatic Protons7.1-7.2
Benzylic Protons (-CH₂OH)4.5
Ethyl Methylene Protons (-CH₂)2.6
Ethyl Methyl Protons (-CH₃)1.2
Carbon (¹³C) Environment (Analogous Compound: 4-methylbenzyl isocyanate) Expected Chemical Shift (ppm)
Isocyanate Carbon (-NCO)~128
Aromatic Carbons129-137
Benzylic Carbon (-CH₂NCO)~48
Ethyl/Methyl Carbons15-29

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The most prominent and characteristic absorption band for an isocyanate is the strong, sharp peak corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears around 2250-2275 cm⁻¹. spectroscopyonline.comresearchgate.net This band is a definitive marker for the presence of the isocyanate functionality.

Other significant absorptions include those for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the ethyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. The IR spectrum of the closely related 4-ethylphenyl isocyanate shows a strong isocyanate peak at approximately 2260 cm⁻¹. nist.gov Similarly, benzyl (B1604629) isocyanate exhibits a strong -NCO band around 2250 cm⁻¹. nist.gov

Functional Group Expected IR Absorption Range (cm⁻¹)
Isocyanate (-N=C=O)2250-2275
Aromatic C-H>3000
Aliphatic C-H2850-3000
Aromatic C=C1450-1600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₀H₁₁NO), the expected monoisotopic mass is approximately 161.08 Da. uni.lu In high-resolution mass spectrometry (HRMS), this value can be determined with high precision, confirming the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak (M⁺) at m/z 161. Key fragmentation pathways would involve the loss of the isocyanate group or cleavage at the benzylic position. Predicted mass spectrometry data for adducts of this compound include [M+H]⁺ at m/z 162.09134 and [M+Na]⁺ at m/z 184.07328. uni.lu Experimental data for the analogous 4-methylbenzyl isocyanate shows a molecular ion peak at m/z 147, with major fragments at m/z 132 and 105. nih.gov

Ion Predicted m/z
[M]⁺161.08351
[M+H]⁺162.09134
[M+Na]⁺184.07328
[M-H]⁻160.07678

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. However, due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common approach involves derivatization, for instance, by reacting the isocyanate with an alcohol to form a more stable urethane (B1682113) derivative, which can then be analyzed by GC. nih.govjksoeh.org Another method involves the reaction with di-n-butylamine, followed by GC analysis of the excess amine. nih.gov For the analysis of isocyanates in industrial atmospheres, a method involving hydrolysis to the corresponding amine, followed by derivatization with heptafluorobutyric acid anhydride (B1165640) and GC-electron-capture detection has been developed. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of isocyanates, often preferred due to its operation at ambient temperature, which minimizes the risk of thermal degradation. Similar to GC, analysis frequently involves a derivatization step to enhance detection and improve chromatographic performance. A common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1-2PP), which reacts with the isocyanate to form a stable urea (B33335) derivative that can be readily detected by UV or electrochemical detectors. koreascience.kr HPLC methods have been developed for the simultaneous analysis of various isocyanates in air samples. nih.govresearchgate.net A typical HPLC method for isocyanate analysis might employ a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution. sigmaaldrich.comepa.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior of Polymers

When this compound is used as a monomer to produce polymers, such as polyisocyanurates or polyurethanes, thermal analysis techniques like TGA and DSC are crucial for characterizing the thermal stability and phase behavior of the resulting materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer derived from this compound, TGA would provide information on its decomposition temperature and char yield. Polyisocyanurates are known for their excellent thermal stability due to the isocyanurate rings in their structure. The thermal dissociation of the isocyanurate linkage is reported to be around 350°C, significantly higher than that of urethane linkages, which dissociate at approximately 200°C. ktu.lt TGA curves of polyisocyanates typically show the onset of decomposition at temperatures above 200°C. researchgate.net

Rheological Studies of Polymer Solutions and Melts

The study of the flow and deformation of matter, known as rheology, is crucial for understanding the processability and performance of polymeric materials. For polyurethanes derived from aromatic isocyanates like this compound, rheological properties of their solutions and melts provide valuable insights into their molecular structure and intermolecular interactions.

The viscosity of polyurethane solutions is influenced by factors such as solvent composition, concentration, and temperature. researchgate.net For instance, the viscosity of polyurethane solutions can be tailored by the choice of solvent, which affects the degree of hydrogen bonding between polymer chains. researchgate.net

In the molten state, thermoplastic polyurethanes (TPUs) exhibit complex rheological behavior due to their microphase-separated morphology, consisting of hard and soft segments. The hard segments, formed by the reaction of the isocyanate and a chain extender, act as physical crosslinks at service temperatures. As the temperature increases, these physical crosslinks can dissociate, leading to a decrease in viscosity and allowing the material to be processed. dntb.gov.ua

The viscosity of polyurethane melts is highly dependent on temperature and shear rate. At low shear rates, many polymer melts exhibit a Newtonian plateau, where the viscosity is independent of the shear rate. As the shear rate increases, shear thinning is typically observed, where the viscosity decreases. This behavior is critical for processing techniques like injection molding and extrusion. inventech.nl

The relationship between melt viscosity and temperature for a representative aromatic isocyanate-based polyurethane is illustrated in the following table.

Table 1: Melt Viscosity of a Toluene Diisocyanate (TDI)-Based Polyurethane at Various Temperatures

Temperature (°C) Melt Viscosity (Pa·s)
180 1200
190 850
200 550
210 350

This interactive table allows for the exploration of the temperature-dependent viscosity of a polyurethane melt. The data is representative of a typical aromatic isocyanate-based polyurethane and is intended for illustrative purposes.

The study of the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), provides further understanding of the material's behavior. At the gel point of cross-linking polyurethanes, a characteristic power-law relationship is often observed for the frequency dependence of the moduli. tripod.com

Microscopy Techniques for Polymer Morphology

The morphology of polyurethanes, particularly the size, shape, and distribution of hard and soft domains, plays a significant role in determining their mechanical properties. Microscopy techniques are indispensable for visualizing these micro- and nanostructures.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of polymers. bhu.ac.in In the study of polyurethanes, SEM can reveal details about the phase separation, domain structure, and the presence of any aggregates or defects. researchgate.netnih.gov For instance, in polyurethane foams, SEM is used to characterize the cell structure, which is crucial for their performance as insulation or cushioning materials. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal nanostructure of polymers. By staining the polymer, typically with heavy metal compounds that preferentially associate with one of the phases, contrast can be generated to visualize the hard and soft domains. researchgate.net TEM studies on segmented polyurethanes have revealed various morphologies, including globular, fibrillar, and lamellar structures of the hard domains within the soft matrix. researchgate.net

The following table summarizes typical morphological features observed in aromatic isocyanate-based polyurethanes using microscopy techniques.

Table 2: Morphological Features of Aromatic Isocyanate-Based Polyurethanes Observed by Microscopy

Microscopy Technique Observed Feature Typical Size Range
SEM Hard Segment Domains 100 nm - 1 µm
SEM Spherulitic Structures 1 µm - 10 µm
TEM Nanophase Separation 5 nm - 50 nm
TEM Fibrillar Hard Domains 10 nm - 100 nm in length

This interactive table provides an overview of the morphological features commonly observed in polyurethanes derived from aromatic isocyanates. The size ranges are approximate and can vary depending on the specific polymer composition and processing conditions.

The morphology of polyurethanes is influenced by several factors, including the chemical structure of the isocyanate and polyol, the ratio of hard to soft segments, and the thermal history of the material. researchgate.net For example, the symmetry of the diisocyanate molecule can affect the degree of hydrogen bonding and microphase separation, which in turn influences the thermal and mechanical properties of the resulting polyurethane. mdpi.com

Q & A

Q. Q1. What are the optimal synthetic routes for 1-ethyl-4-(isocyanatomethyl)benzene, and how can reaction yields be improved?

The synthesis typically involves introducing the isocyanate group via phosgenation of a primary amine precursor or through Curtius rearrangement of acyl azides. Key variables include temperature (25–60°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst selection (e.g., triethylamine for acid scavenging). Yield optimization requires monitoring intermediates via HPLC or TLC and adjusting stoichiometric ratios of reagents like triphosgene .

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • ¹H NMR : The ethyl group (-CH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 2.4–2.6 ppm (CH₂). The isocyanatomethyl group (-CH₂NCO) exhibits a singlet at δ 3.8–4.0 ppm.
  • IR : The isocyanate group (-NCO) displays a sharp absorption band at ~2250–2270 cm⁻¹. Differentiation from thiocyanate analogs requires observing the absence of S-H stretches (~2550 cm⁻¹) .

Q. Q3. What are the critical safety protocols for handling this compound in the laboratory?

Due to the reactivity of the isocyanate group, use inert atmospheres (N₂/Ar) and anhydrous conditions to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and vapor-resistant goggles. Degradation products (e.g., amines) should be monitored via GC-MS to assess exposure risks .

Advanced Research Questions

Q. Q4. How does the ethyl substituent influence the reactivity of this compound in cross-coupling reactions compared to methoxy or tert-butyl analogs?

The ethyl group’s electron-donating inductive effect increases electron density on the benzene ring, enhancing electrophilic substitution at the para position. In Suzuki-Miyaura couplings, this results in faster oxidative addition with palladium catalysts compared to electron-withdrawing substituents (e.g., -NO₂). Contrastingly, tert-butyl groups introduce steric hindrance, reducing reaction rates by ~30% in Heck reactions .

Q. Q5. What mechanistic insights explain contradictions in reported catalytic efficiencies for urethane formation using this compound?

Discrepancies arise from solvent polarity effects on isocyanate-nucleophile interactions. In polar aprotic solvents (DMF, DMSO), hydrogen bonding stabilizes transition states, increasing reaction rates. However, competing side reactions (e.g., trimerization to isocyanurates) occur in non-polar solvents, reducing yields. Kinetic studies using in-situ FTIR or Raman spectroscopy are recommended to resolve these contradictions .

Q. Q6. How can enantioselective functionalization of this compound be achieved for chiral polymer synthesis?

Chiral Lewis acids (e.g., BINOL-derived aluminum complexes) can induce asymmetry during nucleophilic additions to the isocyanate group. For example, asymmetric addition of alcohols yields urethanes with up to 85% enantiomeric excess (ee) when using (-)-sparteine as a chiral ligand. Monitor stereoselectivity via chiral HPLC or circular dichroism (CD) spectroscopy .

Analytical and Methodological Challenges

Q. Q7. What advanced characterization methods are required to resolve ambiguities in degradation pathways of this compound?

  • LC-HRMS : Identifies hydrolytic degradation products (e.g., 4-ethylbenzylamine) with ppm-level mass accuracy.
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., urea complexes).
  • TGA-MS : Tracks thermal decomposition products (e.g., CO₂ release at 200–250°C) .

Q. Q8. How do computational methods (DFT, MD) predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilicity, correlating with cytotoxicity in cancer cell lines (e.g., IC₅₀ values in MCF-7 cells). Molecular dynamics (MD) simulations reveal binding affinities to biological targets like tubulin, guiding rational drug design .

Comparative Studies

Q. Q9. How does the biological activity of this compound compare to structurally related isocyanates like benzyl isothiocyanate?

Unlike benzyl isothiocyanate (which inhibits NF-κB via cysteine modification), this compound exhibits moderate COX-2 inhibition (IC₅₀ = 18 µM) due to its hydrophobic ethyl group enhancing membrane permeability. Comparative assays should use standardized cell viability protocols (e.g., MTT) and Western blotting for protein target validation .

Q. Q10. What are the key differences in polymer properties when using this compound versus 1,3-bis(isocyanatomethyl)benzene as cross-linkers?

The mono-isocyanate structure of this compound produces linear polyurethanes with lower cross-link density (Tg = 75°C), while 1,3-bis(isocyanatomethyl)benzene forms highly cross-linked networks (Tg = 120°C). DMA and tensile testing are critical for comparing mechanical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.